

# Unveiling the Spectroscopic Signature of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,11b-Dihydro-11b-hydroxymaackiain*

Cat. No.: *B12322901*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,11b-Dihydro-11b-hydroxymaackiain**, a pterocarpan of significant interest. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the biosynthetic context of this molecule.

## Core Spectroscopic Data

**1,11b-Dihydro-11b-hydroxymaackiain**, also known as (+)-6a-hydroxymaackiain or erycibenin C, is a key intermediate in the biosynthesis of the phytoalexin pisatin in pea plants and has been isolated from other botanical sources such as *Erycibe expansa*.<sup>[1]</sup> Its structural elucidation relies on a combination of advanced spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, explicitly tabulated set of NMR data for **1,11b-Dihydro-11b-hydroxymaackiain** from a single source is not readily available in the public domain, the following table represents a compilation of expected chemical shifts based on the known structure and data from closely related pterocarpanes.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **1,11b-Dihydro-11b-hydroxymaackiain**

Atom No.	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
1	~ 6.5	~ 110
2	~ 6.4	~ 104
3	-	~ 160
4	~ 7.2	~ 118
4a	-	~ 108
6	Ax: ~ 3.6, Eq: ~ 4.2	~ 67
6a	-	~ 80
7	~ 6.6	~ 113
8	~ 6.4	~ 101
9	$\text{OCH}_2\text{O}$ : ~ 5.9	$\text{OCH}_2\text{O}$ : ~ 101
10	~ 6.7	~ 125
11a	~ 5.5	~ 79
11b	-	~ 90
11b-OH	Variable	-
7a	-	~ 161
11c	-	~ 157

Note: These are predicted values and may vary based on the solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **1,11b-Dihydro-11b-hydroxymaackiain**, aiding in its structural confirmation.

Table 2: Mass Spectrometry Data for **1,11b-Dihydro-11b-hydroxymaackiain**

Technique	Ionization Mode	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions (m/z)
ESI-MS	Positive	300.06	282 [M-H <sub>2</sub> O] <sup>+</sup> , 254, 177, 149

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification of **1,11b-Dihydro-11b-hydroxymaackiain**. The following are detailed methodologies for the key experiments.

### Sample Preparation for NMR and MS

- **Extraction:** The compound is typically extracted from plant material using a suitable organic solvent such as methanol or ethyl acetate.
- **Chromatographic Purification:** The crude extract is subjected to multiple chromatographic steps, including column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Sample Preparation for Analysis:** For NMR analysis, the purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). For MS analysis, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

### NMR Spectroscopy Protocol

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- **<sup>1</sup>H NMR:** Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of proton signals.

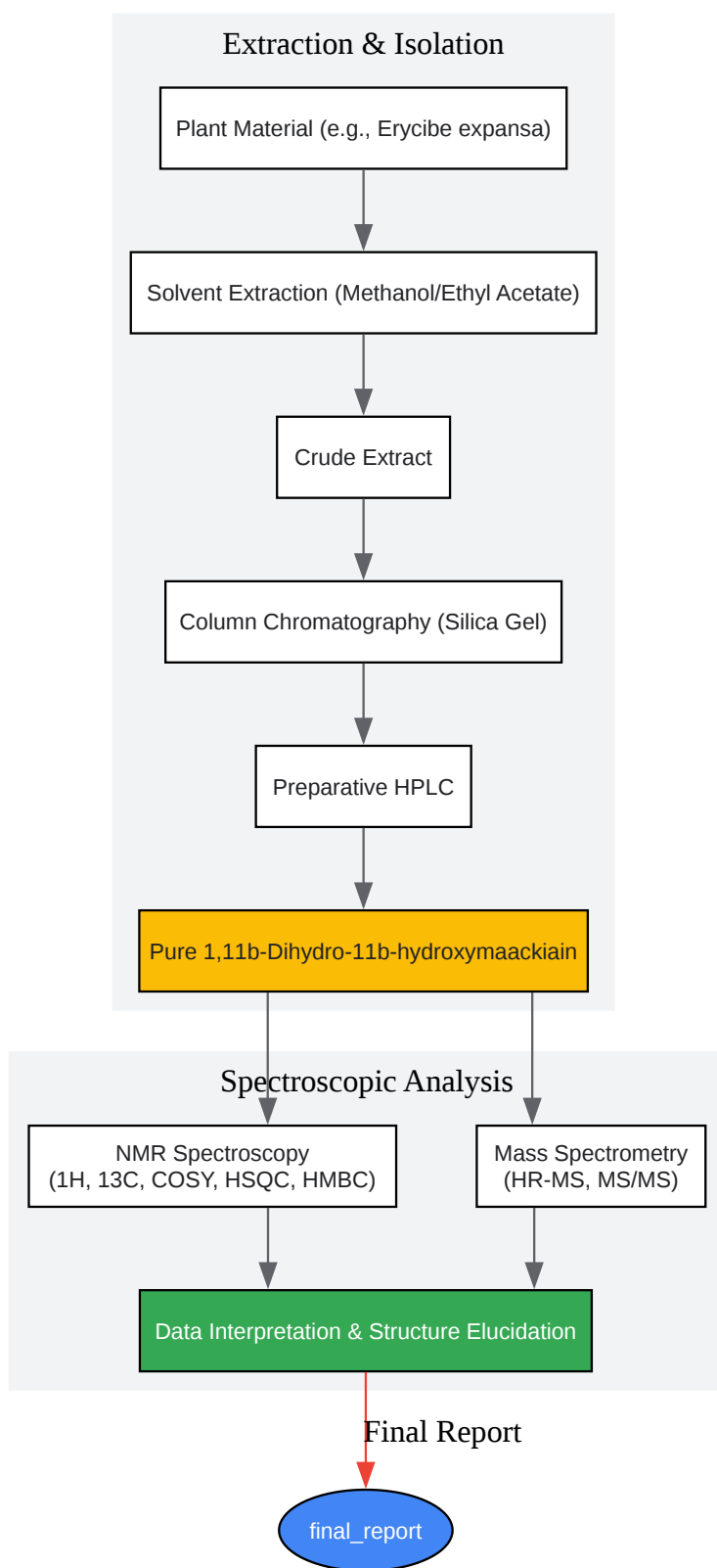
- $^{13}\text{C}$  NMR: One-dimensional carbon NMR spectra, often acquired using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), are used to identify the chemical shifts of all carbon atoms.
- 2D NMR:
  - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

## Mass Spectrometry Protocol

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is determined with high accuracy.
- Tandem MS (MS/MS): To obtain structural information, the molecular ion is fragmented, and the  $m/z$  values of the resulting fragment ions are analyzed to deduce the compound's structure.

## Logical Relationships and Workflows

The process of identifying and characterizing **1,11b-Dihydro-11b-hydroxymaackiain** involves a logical workflow from sample acquisition to final data analysis.

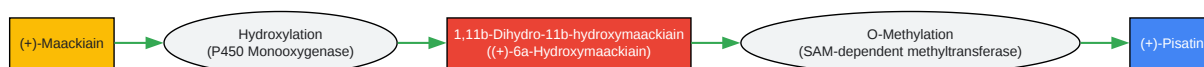


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Caption: Experimental workflow for the isolation and spectroscopic characterization.

## Biosynthetic Pathway Context

**1,11b-Dihydro-11b-hydroxymaackiain** is a pivotal intermediate in the biosynthesis of pisatin, a phytoalexin produced by pea plants in response to stress. Understanding this pathway provides context for the compound's natural occurrence and biological significance.



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Caption: Biosynthesis of pisatin from (+)-maackiain.

This technical guide serves as a foundational resource for researchers engaged in the study of **1,11b-Dihydro-11b-hydroxymaackiain**. The provided spectroscopic data and experimental protocols are intended to facilitate its identification, characterization, and further investigation into its biological activities and potential therapeutic applications.

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## References

- 1. New isoflavones and pterocarpane with hepatoprotective activity from the stems of *Erycibe expansa* - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)